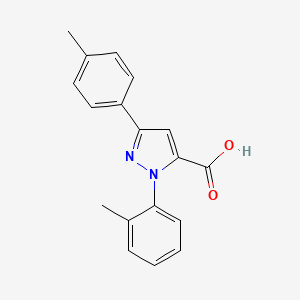![molecular formula C33H33N3O4S2 B12015439 (5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one CAS No. 624724-27-2](/img/structure/B12015439.png)
(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto (5Z)-3-[2-(3,4-dimetoxi fenil)etil]-5-{[3-(4-isobutoxi fenil)-1-fenil-1H-pirazol-4-il]metileno}-2-tioxo-1,3-tiazolidin-4-ona es una molécula orgánica compleja con aplicaciones potenciales en varios campos de la investigación científica. Este compuesto presenta un núcleo de tiazolidinona, que es conocido por su actividad biológica y versatilidad en la síntesis química.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (5Z)-3-[2-(3,4-dimetoxi fenil)etil]-5-{[3-(4-isobutoxi fenil)-1-fenil-1H-pirazol-4-il]metileno}-2-tioxo-1,3-tiazolidin-4-ona típicamente involucra múltiples pasos, comenzando desde precursores fácilmente disponibles. Los pasos clave incluyen:
Formación del anillo de tiazolidinona: Esto se puede lograr a través de la reacción de una amina adecuada con un compuesto tiocarbonílico en condiciones ácidas o básicas.
Introducción del grupo pirazol: Este paso involucra la condensación de un derivado de hidrazina con una dicetona o un compuesto equivalente.
Unión de los grupos fenil e isobutoxi: Estos grupos se pueden introducir a través de reacciones de sustitución nucleófila o acoplamiento.
Métodos de producción industrial
La producción industrial de este compuesto probablemente involucraría la optimización de la ruta sintética para maximizar el rendimiento y minimizar los costos. Esto podría incluir el uso de reactores de flujo continuo, la detección de alto rendimiento de las condiciones de reacción y el desarrollo de métodos de purificación eficientes.
Análisis De Reacciones Químicas
Tipos de reacciones
(5Z)-3-[2-(3,4-dimetoxi fenil)etil]-5-{[3-(4-isobutoxi fenil)-1-fenil-1H-pirazol-4-il]metileno}-2-tioxo-1,3-tiazolidin-4-ona: puede experimentar varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o para modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación del compuesto, lo que podría llevar a diferentes actividades biológicas.
Sustitución: Las reacciones de sustitución nucleófila o electrófila se pueden emplear para reemplazar átomos o grupos específicos dentro de la molécula.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción típicamente involucran temperaturas controladas, solventes específicos y catalizadores para lograr las transformaciones deseadas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación podría producir derivados hidroxilados, mientras que la reducción podría producir compuestos desoxigenados. Las reacciones de sustitución pueden conducir a una amplia variedad de derivados funcionalizados.
Aplicaciones Científicas De Investigación
(5Z)-3-[2-(3,4-dimetoxi fenil)etil]-5-{[3-(4-isobutoxi fenil)-1-fenil-1H-pirazol-4-il]metileno}-2-tioxo-1,3-tiazolidin-4-ona:
Química: El compuesto se puede utilizar como un bloque de construcción para la síntesis de moléculas más complejas, así como un reactivo en varias reacciones orgánicas.
Biología: Su actividad biológica lo convierte en un candidato para estudios sobre inhibición enzimática, unión a receptores y vías de señalización celular.
Medicina: Las posibles propiedades terapéuticas del compuesto se podrían explorar para el desarrollo de nuevos medicamentos, particularmente en las áreas de tratamientos antiinflamatorios, anticancerígenos y antimicrobianos.
Industria: Sus propiedades químicas únicas pueden encontrar aplicaciones en el desarrollo de nuevos materiales, catalizadores y otros productos industriales.
Mecanismo De Acción
El mecanismo de acción de (5Z)-3-[2-(3,4-dimetoxi fenil)etil]-5-{[3-(4-isobutoxi fenil)-1-fenil-1H-pirazol-4-il]metileno}-2-tioxo-1,3-tiazolidin-4-ona involucra su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, alterando su actividad y conduciendo a varios efectos biológicos. Las dianas moleculares y las vías exactas involucradas dependerían del contexto específico de su uso, como su papel en la inhibición de una enzima particular o la modulación de una vía de señalización.
Comparación Con Compuestos Similares
(5Z)-3-[2-(3,4-dimetoxi fenil)etil]-5-{[3-(4-isobutoxi fenil)-1-fenil-1H-pirazol-4-il]metileno}-2-tioxo-1,3-tiazolidin-4-ona: se puede comparar con otros compuestos similares, como:
Tiazolidinonas: Estos compuestos comparten el núcleo de tiazolidinona y exhiben actividades biológicas similares.
Pirazoles: Los compuestos que contienen el grupo pirazol pueden tener propiedades químicas y efectos biológicos comparables.
Derivados de fenil: Las moléculas con grupos fenil pueden ser estructuralmente similares y pueden exhibir reactividad química y actividad biológica relacionadas.
La singularidad de (5Z)-3-[2-(3,4-dimetoxi fenil)etil]-5-{[3-(4-isobutoxi fenil)-1-fenil-1H-pirazol-4-il]metileno}-2-tioxo-1,3-tiazolidin-4-ona radica en su combinación específica de grupos funcionales y características estructurales, que contribuyen a sus propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
624724-27-2 |
|---|---|
Fórmula molecular |
C33H33N3O4S2 |
Peso molecular |
599.8 g/mol |
Nombre IUPAC |
(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[[3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C33H33N3O4S2/c1-22(2)21-40-27-13-11-24(12-14-27)31-25(20-36(34-31)26-8-6-5-7-9-26)19-30-32(37)35(33(41)42-30)17-16-23-10-15-28(38-3)29(18-23)39-4/h5-15,18-20,22H,16-17,21H2,1-4H3/b30-19- |
Clave InChI |
PCHZBRNSLJBARL-FSGOGVSDSA-N |
SMILES isomérico |
CC(C)COC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5 |
SMILES canónico |
CC(C)COC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015358.png)
![N-Benzyl-2-{(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL}acetamide](/img/structure/B12015361.png)


![methyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B12015393.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B12015397.png)


![1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015409.png)
![4-[4-(benzyloxy)-3-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015411.png)
![2-({4-Allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B12015419.png)


![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B12015452.png)
